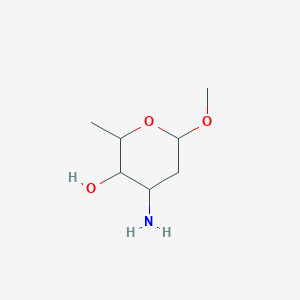
4-Amino-6-methoxy-2-methyloxan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-methoxy-2-methyloxan-3-ol is an organic compound with the molecular formula C7H15NO3 This compound is characterized by the presence of an amino group, a methoxy group, and a hydroxyl group attached to an oxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methoxy-2-methyloxan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyloxan-3-ol.
Methoxylation: The hydroxyl group at the 6th position is methoxylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Amination: The amino group is introduced at the 4th position through a nucleophilic substitution reaction using ammonia or an amine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-Amino-6-methoxy-2-methyloxan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of more saturated oxane derivatives.
Substitution: Formation of substituted oxane derivatives with various functional groups.
科学的研究の応用
4-Amino-6-methoxy-2-methyloxan-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Amino-6-methoxy-2-methyloxan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
4-Amino-6-methoxy-2-methylpyran-3-ol: Similar structure but with a pyran ring instead of an oxane ring.
4-Amino-6-ethoxy-2-methyloxan-3-ol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
4-Amino-6-methoxy-2-methyloxan-3-ol is unique due to its specific combination of functional groups and its oxane ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
4-Amino-6-methoxy-2-methyloxan-3-ol, also referred to as (2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound has a molecular formula of C7H15NO3 and a molecular weight of approximately 159.20 g/mol. It features an amino group at the fourth position and a methoxy group at the sixth position of a 2-methyloxane ring, contributing to its reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in neuroprotection and modulation of neurotransmitter systems. Below are key findings regarding its biological effects:
Neuroprotective Effects
Studies have shown that this compound may have neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to interact with neurotransmitter systems suggests potential therapeutic applications in cognitive disorders.
Enzyme Interaction and Modulation
Preliminary data indicate that the compound may modulate neurotransmitter release and inhibit certain enzymes involved in metabolic processes. This modulation could be crucial for developing treatments for various neurological conditions.
The mechanisms through which this compound exerts its effects are complex and involve:
- Receptor Binding : The compound has been studied for its binding affinity with various receptors, particularly those involved in neurotransmission.
- Enzyme Inhibition : It may inhibit enzymes that play roles in metabolic pathways, influencing cellular functions and signaling pathways.
- Gene Expression Modulation : There is evidence suggesting that it can alter gene expression related to neuroprotection and cellular metabolism.
Case Studies and Experimental Findings
Several studies have explored the biological activity of this compound:
Study 1: Neuroprotective Potential
In a study assessing the neuroprotective effects of the compound in vitro, researchers observed significant reductions in neuronal cell death under oxidative stress conditions. The study concluded that the compound could protect neurons by modulating oxidative stress pathways.
Study 2: Enzyme Interaction
Another study investigated the interaction of this compound with specific glycosidases. Results indicated that the compound could act as an inhibitor, suggesting potential applications in treating diseases characterized by aberrant glycosylation patterns.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyldaunosamine | Contains an amino group and methoxy group | Exhibits different pharmacological properties |
| 4-Amino-6-methoxy-tetrahydropyran | Similar oxane structure | Different stereochemistry affecting activity |
| 1-Deoxynojirimycin | Amino sugar derivative | Known for its role as an inhibitor of glycosidases |
This table illustrates how structural differences can lead to varied biological activities among compounds within the same class.
特性
CAS番号 |
18977-92-9 |
|---|---|
分子式 |
C7H15NO3 |
分子量 |
161.20 g/mol |
IUPAC名 |
(2S,3S,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol |
InChI |
InChI=1S/C7H15NO3/c1-4-7(9)5(8)3-6(10-2)11-4/h4-7,9H,3,8H2,1-2H3/t4-,5-,6+,7+/m0/s1 |
InChIキー |
UIWJWFKPPXKEJV-VWDOSNQTSA-N |
SMILES |
CC1C(C(CC(O1)OC)N)O |
異性体SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC)N)O |
正規SMILES |
CC1C(C(CC(O1)OC)N)O |
Key on ui other cas no. |
67737-60-4 54623-23-3 |
同義語 |
methyl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexapyranoside methyl daunosamine methyldaunosamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















